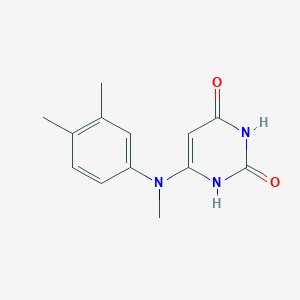
6-(N,3,4-trimethylanilino)-1H-pyrimidine-2,4-dione
Übersicht
Beschreibung
6-(N,3,4-trimethylanilino)-1H-pyrimidine-2,4-dione, also known as TMAP, is a pyrimidine derivative that has been extensively studied for its potential use in scientific research. TMAP has been shown to have a variety of biochemical and physiological effects, making it a valuable tool in the study of various biological processes.
Wirkmechanismus
The mechanism of action of 6-(N,3,4-trimethylanilino)-1H-pyrimidine-2,4-dione varies depending on the specific application. In some cases, 6-(N,3,4-trimethylanilino)-1H-pyrimidine-2,4-dione acts as a competitive inhibitor of enzymes, while in others it binds to specific proteins and alters their function. 6-(N,3,4-trimethylanilino)-1H-pyrimidine-2,4-dione has also been shown to induce changes in cellular signaling pathways, leading to a variety of downstream effects.
Biochemische Und Physiologische Effekte
6-(N,3,4-trimethylanilino)-1H-pyrimidine-2,4-dione has been shown to have a variety of biochemical and physiological effects, including the inhibition of DNA synthesis and the induction of apoptosis in cancer cells. 6-(N,3,4-trimethylanilino)-1H-pyrimidine-2,4-dione has also been shown to modulate the activity of various enzymes and proteins, leading to changes in cellular signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 6-(N,3,4-trimethylanilino)-1H-pyrimidine-2,4-dione in lab experiments is its versatility, as it can be used in a variety of applications. 6-(N,3,4-trimethylanilino)-1H-pyrimidine-2,4-dione is also relatively easy to synthesize, making it readily available for use in research. However, 6-(N,3,4-trimethylanilino)-1H-pyrimidine-2,4-dione does have some limitations, including its potential toxicity and the need for further studies to fully understand its mechanisms of action.
Zukünftige Richtungen
There are many potential future directions for research involving 6-(N,3,4-trimethylanilino)-1H-pyrimidine-2,4-dione, including further studies on its mechanisms of action, its potential use in cancer treatment, and its role in modulating cellular signaling pathways. 6-(N,3,4-trimethylanilino)-1H-pyrimidine-2,4-dione may also have applications in other areas of research, such as drug discovery and the study of protein-protein interactions.
Wissenschaftliche Forschungsanwendungen
6-(N,3,4-trimethylanilino)-1H-pyrimidine-2,4-dione has been used in a variety of scientific research applications, including as a fluorescent probe for the detection of DNA damage, as a modulator of protein-protein interactions, and as an inhibitor of various enzymes. 6-(N,3,4-trimethylanilino)-1H-pyrimidine-2,4-dione has also been studied for its potential use in cancer treatment, as it has been shown to induce apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
6-(N,3,4-trimethylanilino)-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-8-4-5-10(6-9(8)2)16(3)11-7-12(17)15-13(18)14-11/h4-7H,1-3H3,(H2,14,15,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAKDBTJRZLQEIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N(C)C2=CC(=O)NC(=O)N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(N,3,4-trimethylanilino)-1H-pyrimidine-2,4-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



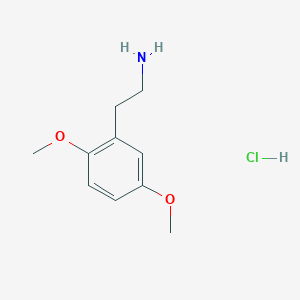
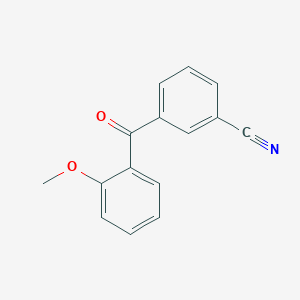
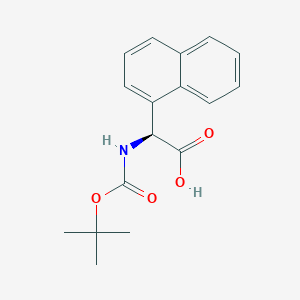
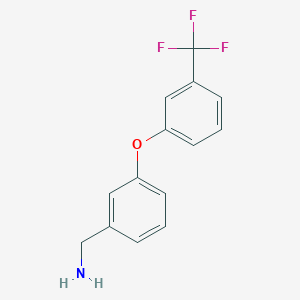
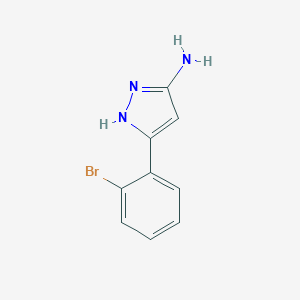
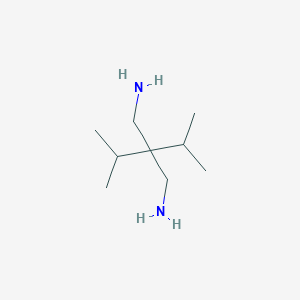
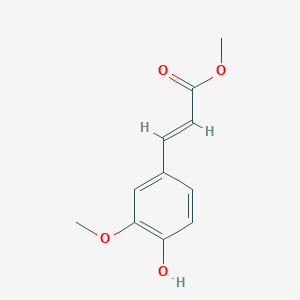
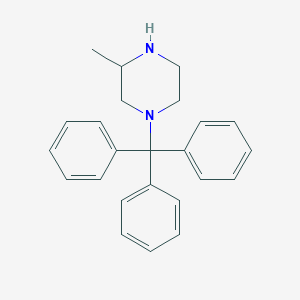
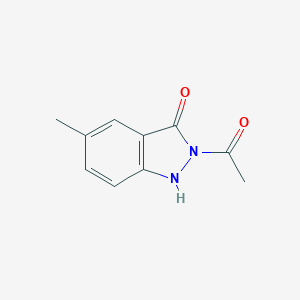
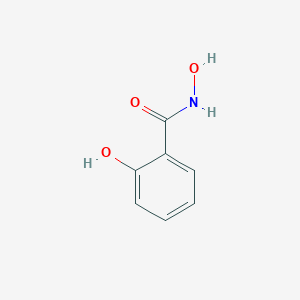
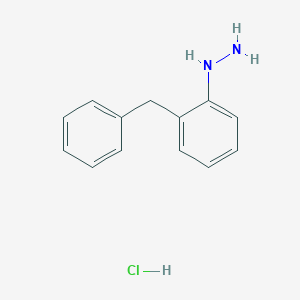
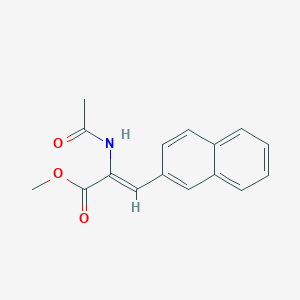
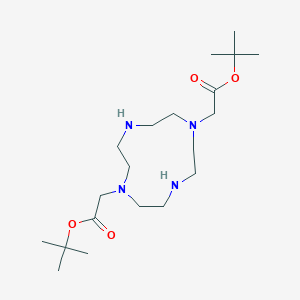
![3-[(4-Ethenylphenyl)methoxy]propane-1,2-diol](/img/structure/B141945.png)